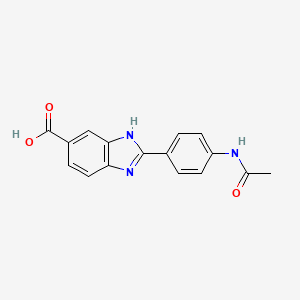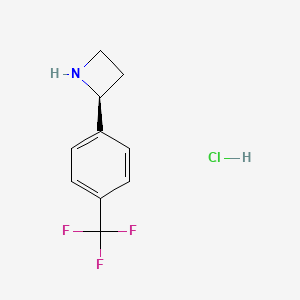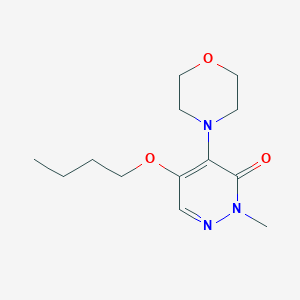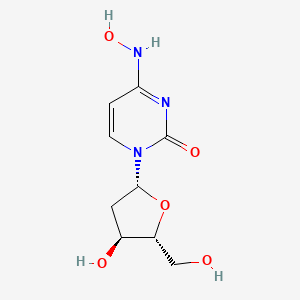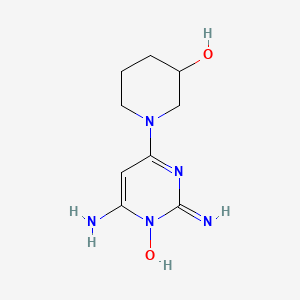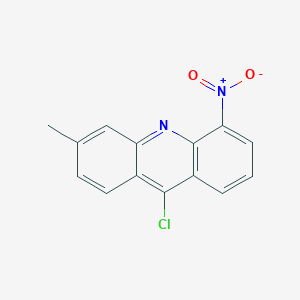
9-Chloro-3-methyl-5-nitroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-3-methyl-5-nitroacridine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied for their potential therapeutic applications, particularly in the field of oncology due to their cytotoxic properties . This compound is characterized by the presence of a chlorine atom at the 9th position, a methyl group at the 3rd position, and a nitro group at the 5th position on the acridine ring.
Métodos De Preparación
The synthesis of 9-Chloro-3-methyl-5-nitroacridine typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylacridine and nitrobenzene derivatives.
Chlorination: The chlorine atom is introduced via chlorination reactions, typically using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Cyclization: The final step involves cyclization to form the acridine ring structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
9-Chloro-3-methyl-5-nitroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions, often using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), can convert the nitro group to an amino group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-Chloro-3-methyl-5-nitroacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: The compound’s ability to intercalate into DNA makes it a valuable tool in studying DNA interactions and mechanisms.
Medicine: Due to its cytotoxic properties, it is investigated for its potential as an anti-cancer agent.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The primary mechanism of action of 9-Chloro-3-methyl-5-nitroacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This leads to cytotoxic effects, making it a potential anti-cancer agent . The compound may also interact with topoisomerases, enzymes involved in DNA unwinding, further contributing to its cytotoxicity .
Comparación Con Compuestos Similares
9-Chloro-3-methyl-5-nitroacridine can be compared with other acridine derivatives such as:
Quinacrine: Known for its anti-malarial and anti-cancer properties.
Proflavine: Used as an antiseptic and in cancer research.
Acriflavine: Employed in bacterial and viral infection treatments.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
255713-06-5 |
|---|---|
Fórmula molecular |
C14H9ClN2O2 |
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
9-chloro-3-methyl-5-nitroacridine |
InChI |
InChI=1S/C14H9ClN2O2/c1-8-5-6-9-11(7-8)16-14-10(13(9)15)3-2-4-12(14)17(18)19/h2-7H,1H3 |
Clave InChI |
TYFASVRUERDIFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC3=C(C=CC=C3[N+](=O)[O-])C(=C2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


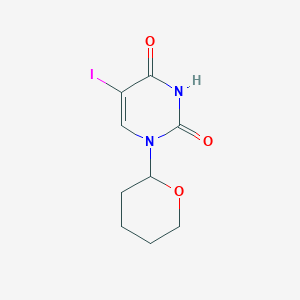
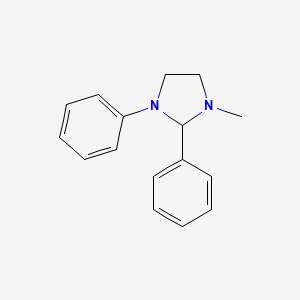
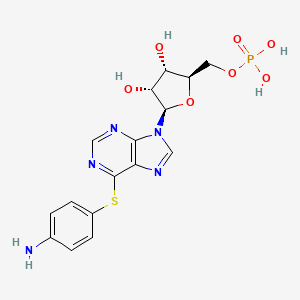
![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925866.png)

